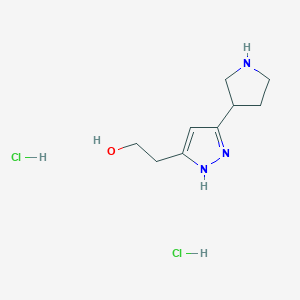

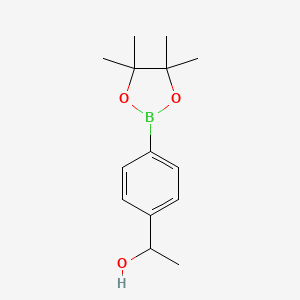

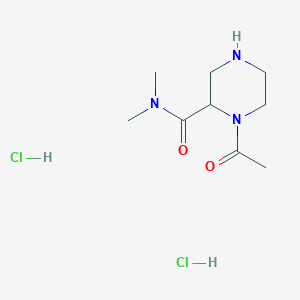

![molecular formula C18H16ClNO5 B1443649 2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid CAS No. 1252992-35-0](/img/structure/B1443649.png)

2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid

Übersicht

Beschreibung

The compound “2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid” is a complex organic molecule. It is related to the compound “2-Chloro-3-(3,4-dimethoxy-phenyl)-acrylic acid ethyl ester” which has a molecular weight of 270.71 . It also seems to have similarities with “2-Chloro-3 ,4 -dimethoxybenzil” which has a molecular weight of 304.73 .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of “2-Chloro-3-(3,4-dimethoxy-phenyl)-acrylic acid ethyl ester” as a starting material . The substitution of Cl by primary amines on similar substrates has been achieved in high yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The structure of a related compound, “2-Chloro-3-(3,4-dimethoxy-phenyl)-acrylic acid ethyl ester”, has been described with an InChI code . Another related compound, “2-Chloro-3 ,4 -dimethoxybenzil”, crystallizes in the monoclinic space group P 2 1 / a and exhibits intermolecular hydrogen bonding of the type C-H···O .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be complex due to the presence of multiple functional groups. The substitution of Cl by primary amines on similar substrates has been achieved in high yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. A related compound, “2-Chloro-3-(3,4-dimethoxy-phenyl)-acrylic acid ethyl ester”, has a molecular weight of 270.71 . Another related compound, “2-Chloro-3 ,4 -dimethoxybenzil”, has a molecular weight of 304.73 and a melting point of 119-123 °C .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid derivatives have been studied for their corrosion inhibitive properties. Research demonstrates that certain cyanoacetamide derivatives, including similar benzoic acid compounds, effectively inhibit carbon steel corrosion in acidic media. Techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy have been employed to investigate their inhibitive action, attributed to the adsorption of molecules on the carbon steel surface through active centers in their structures (Fouda, El-desoky, & Muhtar, 2008).

Synthetic Utility in Heterocyclic Chemistry

The compound and its derivatives have been utilized in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. These synthetic applications involve creating bis-heterocyclic amine and carboxamide derivatives, highlighting the compound's versatility and potential utility in developing novel chemical entities with potential applications in various fields, including pharmaceuticals (Abdelrazek, Sobhy, Metz, & Bazbouz, 2012).

Liquid Crystal Synthesis

This compound has also found application in the synthesis of liquid crystal materials. For instance, 4-(ω-Arcyloybutoxy)benzoic acid, synthesized from related benzoic acid derivatives, exhibits properties of nematic liquid crystalline and showcases good crystal performance over a wide temperature range, signifying its potential application in display technologies and other related fields (Qi, 2008).

Antiviral and Antibacterial Properties

Derivatives of 2-[2-Benzoylamino)benzoylamino]benzoic acid have been identified as potent and non-toxic compounds against adenovirus replication. The research in this domain has focused on optimizing the compound's structure to enhance its antiviral potency, leading to the development of potent inhibitors with low cell toxicity (Öberg et al., 2012).

Anti-inflammatory, Antiproliferative, and Antimicrobial Activities

Some derivatives have demonstrated significant biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects. For instance, the synthesis and screening of certain chloro- and fluoro-substituted phenyl ring derivatives have revealed their effectiveness in inhibiting inflammation, proliferation of various cell lines, and microbial growth, indicating their potential as therapeutic agents (Vachala, Srinivasan, & Prakash, 2011).

Zukünftige Richtungen

The future directions for research on this compound could potentially involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. The synthesis of related compounds such as “2- (2-chlorophenyl)-3- (3,4-dimethoxyphenyl)quinoxaline” and “3- (2-chlorophenyl)-4- (3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone” could also be of interest .

Eigenschaften

IUPAC Name |

2-[[(Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5/c1-24-15-8-7-11(10-16(15)25-2)9-13(19)17(21)20-14-6-4-3-5-12(14)18(22)23/h3-10H,1-2H3,(H,20,21)(H,22,23)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVNHOGTVVGHRD-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)O)\Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

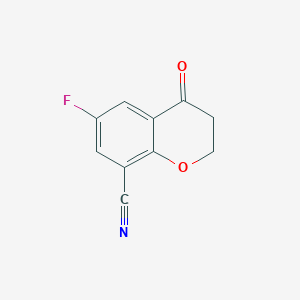

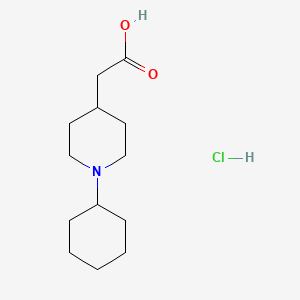

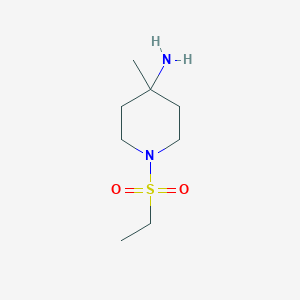

![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)

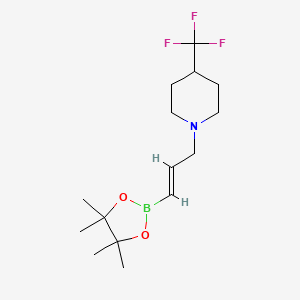

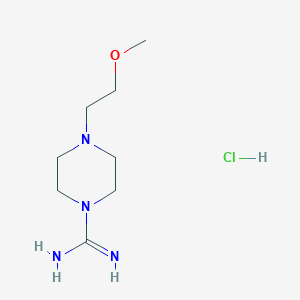

![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)

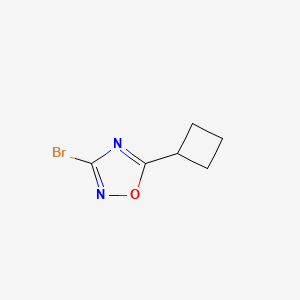

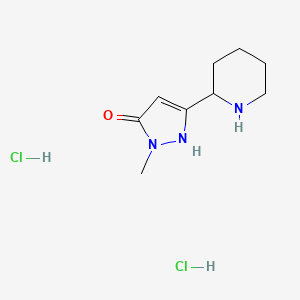

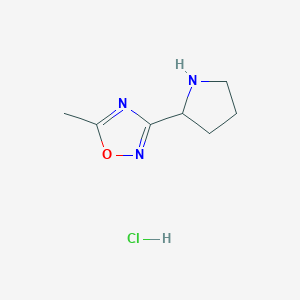

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)